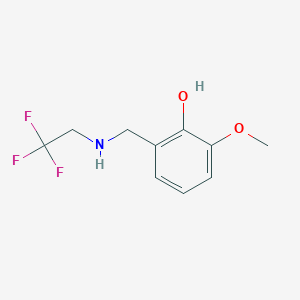![molecular formula C8H12F3NO B13172111 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrol ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydrocyclopenta[c]pyrrol Ring System: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under high-pressure hydrogenation conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.
5-Fluoro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug design and other scientific research applications.
Propiedades
Fórmula molecular |
C8H12F3NO |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2 |
Clave InChI |
CJHSDNLOBAIDLX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC2CC1(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



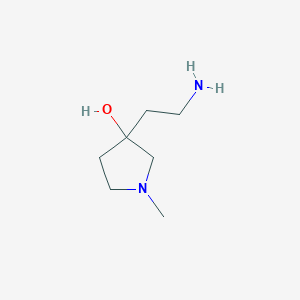

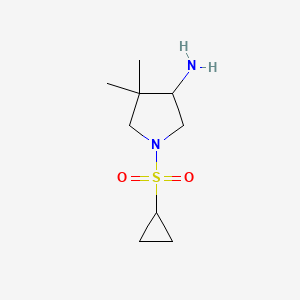
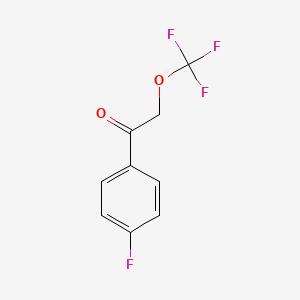
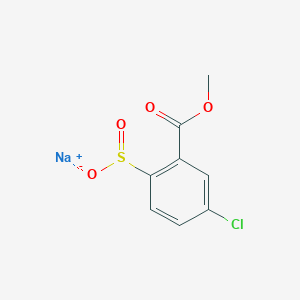
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
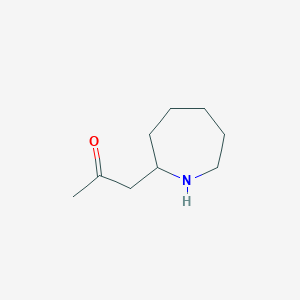

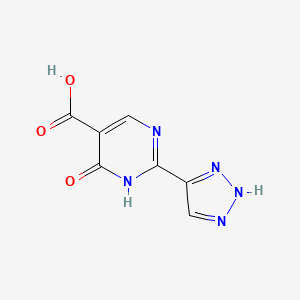

![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
